molecular formula C20H27N5O B6578758 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea CAS No. 1172497-99-2

3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea

Cat. No.: B6578758
CAS No.: 1172497-99-2
M. Wt: 353.5 g/mol
InChI Key: HIAMQIFIBYWIRW-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea is a urea derivative characterized by a propan-2-yl group and a phenyl ring substituted with a piperazine-pyridinyl moiety.

Properties

IUPAC Name

1-propan-2-yl-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16(2)22-20(26)23-18-8-6-17(7-9-18)15-24-11-13-25(14-12-24)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAMQIFIBYWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea, also known as a pyridinyl piperazine derivative, has garnered attention in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A propan-2-yl group : Contributing to its lipophilicity.
  • A phenyl ring : Enhancing binding interactions with biological targets.
  • A piperazine moiety : Known for its role in modulating neurotransmitter systems.

Research indicates that this compound primarily acts as a modulator of various receptors and enzymes, which can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids, leading to anti-inflammatory effects and potential neuroprotective properties .
  • Receptor Modulation : It interacts with several neurotransmitter receptors, including serotonin and dopamine receptors, suggesting a role in mood regulation and neuropsychiatric disorders .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies:

Anti-inflammatory Effects

In animal models, the compound demonstrated significant anti-inflammatory effects, particularly in conditions like neuropathic pain and hypertension. For example:

  • Study Findings : In a rat model of neuropathic pain, administration of the compound resulted in reduced pain sensitivity and inflammation markers .

Neuroprotective Properties

The compound has shown promise in protecting against neurodegeneration:

  • Case Study : In a transient middle cerebral artery occlusion model, treatment with this compound significantly decreased infarct volume and improved neurological function .

Antidepressant Activity

Preclinical studies suggest that it may have rapid antidepressant effects:

  • Mechanism : The modulation of serotonin pathways is believed to contribute to its antidepressant-like effects in murine models .

Data Tables

Activity TypeModel/ConditionOutcomeReference
Anti-inflammatoryNeuropathic painReduced pain sensitivity
NeuroprotectiveStroke modelDecreased infarct volume
AntidepressantMurine depression modelImproved mood-related behaviors

Comparison with Similar Compounds

Key Observations :

  • Yields : Most analogs (e.g., 11a–11o) exhibit high yields (84–88%), suggesting robust synthetic protocols for urea derivatives .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 500 Da based on its structure, aligning with higher-mass analogs like 11m (m/z: 602.2) .
  • Melting Points : Compounds with polar groups (e.g., 1f, 1g) show higher melting points (198–207°C), likely due to intermolecular hydrogen bonding .

Research Findings and Implications

Pyridinyl-Piperazine Group: Likely improves solubility and target engagement compared to halogenated analogs, though this requires experimental validation .

Spectroscopic Trends : ¹H-NMR data in and reveal distinct shifts for urea NH protons (δ ~8–10 ppm) and aromatic protons (δ ~6–8 ppm), consistent with the target compound’s expected spectral profile .

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